molecular formula C11H15NaO6S2 B1323357 Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate CAS No. 204444-01-9

Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate

Cat. No. B1323357
CAS RN: 204444-01-9
M. Wt: 330.4 g/mol
InChI Key: CJNYCXOZPQVMIV-UHFFFAOYSA-M
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Description

“Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate” is a chemical compound with the molecular formula C11H15NaO6S2. It has an average mass of 330.353 Da and a monoisotopic mass of 330.020782 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a sodium atom, a butane-1-sulfonate group, and a 2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl methoxy group .

Scientific Research Applications

Therapeutic Applications

DTMD shows promise as a therapeutic agent, particularly in cancer treatment, inflammation, and oxidative stress management. Its efficacy in these areas is being actively explored through various scientific experiments. However, the use of DTMD in therapeutics is limited by its solubility in certain solvents, which can affect its bioavailability and efficacy. To overcome these limitations, future research is focused on developing new formulations and delivery methods.

Future Research Directions

Several key research areas are being pursued to better understand and enhance the applications of DTMD:

  • Cancer Treatment : Investigating the effectiveness of DTMD against different cancer types.
  • Formulation Development : Creating new formulations and delivery methods to improve bioavailability and effectiveness.
  • Broad Applications : Exploring uses in agriculture, food science, and environmental science.
  • Safety and Toxicity : Assessing potential toxicities at higher doses and over extended exposure.
  • Molecular Mechanism Study : Understanding the molecular mechanism behind DTMD's anti-inflammatory and anti-oxidant effects for new drug targets.
  • Treatment of Inflammatory Diseases : Evaluating DTMD as a therapy for diseases like rheumatoid arthritis and multiple sclerosis.
  • Synergistic Effects : Exploring DTMD's effects in combination with other therapeutic agents.
  • Analytical Method Development : Improving methods to study DTMD and its derivatives.
  • Pharmacokinetics and Pharmacodynamics : Understanding DTMD's action mechanisms.
  • Clinical Trials : Conducting trials to confirm the safety and efficacy of DTMD as a therapeutic agent.

Material Science Applications

Apart from its potential in the medical field, DTMD is also being studied in the context of material science. It is being explored for use in electronic materials, such as carbon nanomaterials, electronic chemicals, and etchants, among others. The compound is of interest in the development of biomedical materials, including biomedical polymers and hydrophobic polymers, and energy materials like battery and solar energy materials.

The ongoing research into DTMD spans a wide array of disciplines, highlighting its versatility and potential in bothscientific and biomedical research. Its diverse applications, ranging from therapeutic uses to material science innovations, make it a compound of significant interest in various fields of study​​​​【

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

properties

IUPAC Name

sodium;4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethoxy)butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O6S2.Na/c12-19(13,14)4-2-1-3-15-5-9-6-16-10-7-18-8-11(10)17-9;/h7-9H,1-6H2,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNYCXOZPQVMIV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CSC=C2O1)COCCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635092
Record name Sodium 4-[(2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy]butane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

204444-01-9
Record name Sodium 4-[(2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy]butane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(2,3-Dihydro-thieno[3,4-b][1,4]dioxin-2-yl)-methanol (6.9 g, 40 mmol) was dissolved into tetrahydrofuran (100 mL) and blanketed by nitrogen. NaH (1.76 g) was added and stirring was continued for 30 min. Then butanesultone (6.0 g) was added dropwise after which the reaction mixture was brought to reflux for 3 h. Then it was cooled to 25° C. again, the solvent was removed, methanol was added, the mixture was stirred, filtered and the filtrate was concentrated. The remaining oil was solidified by addition of hexane and ethanol, followed by stirring. Final filtration and drying resulted in pure 4-(2,3-dihydro-thieno[3,4-b][1,4]dioxin-2-ylmethoxy)-butane-1-sulphonic acid sodium salt as was demonstrated by NMR and mass spectroscopy.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.76 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

(2,3-Dihydro-thieno[3,4-b][1,4]dioxin-2-yl)-methanol (6.9 g, 40 mmol) was dissolved into tetrahydrofuran (100 mL) and blanketed by N2. NaH (1.76 g) was added and stirring was continued for 30 min. Then butanesultone (6.0 g) was added dropwise after which the reaction mixture was brought to reflux for 3 h. Then it was cooled to 25° C. again, the solvent was removed, methanol was added, the mixture was stirred, filtered and the filtrate was concentrated. The remaining oil was solidified by addition of hexane and ethanol, followed by stirring. Final filtration and drying resulted in pure 4-(2,3-dihydro-thieno[3,4-b][1,4]dioxin-2-ylmethoxy)-butane-1-sulphonic acid sodium salt as was demonstrated by NMR and mass spectroscopy.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.76 g
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate
Reactant of Route 2
Reactant of Route 2
Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate
Reactant of Route 3
Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate
Reactant of Route 4
Reactant of Route 4
Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate
Reactant of Route 5
Reactant of Route 5
Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate
Reactant of Route 6
Reactant of Route 6
Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate

Q & A

Q1: How does the incorporation of PEDOT-S impact the properties of pHEMA hydrogels and what are the implications for myoblast viability?

A1: The research paper [] demonstrates that incorporating PEDOT-S into poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogels via an in-situ polymerization method results in several key changes:

  • Increased conductivity: PEDOT-S, a conjugated polyelectrolyte, enhances the electrical conductivity of the hydrogel. []
  • Modified mechanical properties: The presence of PEDOT-S leads to a decrease in the overall modulus of the hydrogel, potentially creating a more suitable mechanical environment for cell growth. []
  • Enhanced cell viability: C2C12 myoblasts, a type of muscle progenitor cell, exhibited increased viability when cultured on PEDOT-pHEMA scaffolds compared to non-conductive pHEMA scaffolds. This suggests that the conductive environment created by PEDOT-S may be beneficial for cell survival and potentially promote myoblast differentiation and tissue regeneration. []
  • Influence on cell organization: The study also observed differences in cell organization between myoblasts cultured on PEDOT-pHEMA and non-conductive scaffolds, indicating that the conductive nature of the material could influence cell behavior and tissue development. []

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